Comparative Pharmacokinetics: ALCAR vs. L-Carnitine and Propionyl-L-Carnitine
In a direct head-to-head human study, acetyl-L-carnitine (ALC) exhibited distinct pharmacokinetics compared to both L-carnitine (LC) and propionyl-L-carnitine (PLC) following a single 2.0 g oral dose of LC [1]. ALC demonstrated a significantly lower maximum plasma concentration (Cmax) and a shorter elimination half-life than LC, which has important implications for dosing regimen design [1].
| Evidence Dimension | Maximum Plasma Concentration (Cmax) |
|---|---|
| Target Compound Data | 12.9 ± 5.5 µmol/L |
| Comparator Or Baseline | L-carnitine (LC): 84.7 ± 25.2 µmol/L |
| Quantified Difference | ALC Cmax is 84.8% lower than LC (P < 0.01) |
| Conditions | Healthy volunteers (n=12) after a single oral dose of 2.0 g L-carnitine; plasma concentrations measured by HPLC. |
Why This Matters
This direct PK comparison establishes ALCAR as a distinct molecular entity with its own concentration-time profile, precluding the use of L-carnitine as a simple substitute in in vivo studies where target organ exposure is critical.
- [1] Cao, Y., Wang, Y. X., Liu, C. J., Wang, L. X., Han, Z. W., & Wang, C. B. (2009). Comparison of pharmacokinetics of L-carnitine, acetyl-L-carnitine and propionyl-L-carnitine after single oral administration of L-carnitine in healthy volunteers. Clinical and Investigative Medicine, 32(1), E13-9. View Source
